molecular formula C8H10O7 B043133 Acetoxyacetic anhydride CAS No. 25769-61-3

Acetoxyacetic anhydride

Cat. No.: B043133
CAS No.: 25769-61-3
M. Wt: 218.16 g/mol
InChI Key: REFJMHFIKYREHC-UHFFFAOYSA-N
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Description

Acetoxyacetic anhydride is an organic compound with the molecular formula C6H8O5. It is a derivative of acetic anhydride and contains an acetoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoxyacetic anhydride can be synthesized through the acetylation of acetic acid derivatives. One common method involves the reaction of acetic anhydride with acetic acid in the presence of a catalyst such as phosphorus oxide . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale acetylation processes. These processes often involve the use of acetic anhydride and acetic acid as starting materials, with catalysts to enhance the reaction efficiency . The production methods are designed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Acetoxyacetic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and esterification . These reactions are influenced by the presence of the acetoxy group, which can act as a leaving group in substitution reactions.

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Acids: Formed from hydrolysis reactions.

Mechanism of Action

The mechanism of action of acetoxyacetic anhydride involves nucleophilic acyl substitution reactions. The acetoxy group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new compounds . This mechanism is crucial in its role as an acetylating agent in various chemical reactions.

Comparison with Similar Compounds

Uniqueness: Acetoxyacetic anhydride is unique due to the presence of the acetoxy group, which provides distinct reactivity and applications compared to other anhydrides. Its ability to participate in specific acetylation reactions makes it valuable in both research and industrial contexts .

Properties

IUPAC Name

(2-acetyloxyacetyl) 2-acetyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJMHFIKYREHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)OC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441070
Record name Acetic acid, (acetyloxy)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25769-61-3
Record name Acetic acid, (acetyloxy)-, anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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